4,6-Difluoro-2H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound, meaning it contains a ring structure with alternating carbon and nitrogen atoms. While the specific details of its synthesis might be proprietary information, scientific literature describes various methods for synthesizing similar triazole derivatives. These methods often involve reactions like cycloaddition or cyclocondensation, where smaller molecules combine to form a ring structure.
Confirmation of the structure and purity of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis.
The presence of fluorine atoms and the triazole ring suggest potential applications of 4,6-Difluoro-2H-benzo[d][1,2,3]triazole in various scientific research fields. Here are some potential areas of exploration:
4,6-Difluoro-2H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by a fused triazole and benzene ring system. The structure features two fluorine atoms at the 4 and 6 positions of the benzo ring, contributing to its unique chemical properties. This compound belongs to the class of 1,2,3-triazoles, which are five-membered rings containing three nitrogen atoms. These compounds are notable for their stability and versatility in various
4,6-Difluoro-2H-benzo[d][1,2,3]triazole can undergo several chemical transformations typical of triazole derivatives. These include:
The biological activity of 4,6-difluoro-2H-benzo[d][1,2,3]triazole is primarily attributed to its structural characteristics as a triazole derivative. Compounds in this class have shown a range of biological activities including:
The synthesis of 4,6-difluoro-2H-benzo[d][1,2,3]triazole can be achieved through several methods:
4,6-Difluoro-2H-benzo[d][1,2,3]triazole has several applications across various fields:
Studies on the interactions of 4,6-difluoro-2H-benzo[d][1,2,3]triazole with biological targets often focus on:
Research has demonstrated that modifications to the triazole ring can significantly alter these interactions and enhance biological activity .
Several compounds share structural similarities with 4,6-difluoro-2H-benzo[d][1,2,3]triazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-1,2,3-triazole | Five-membered ring with three nitrogen atoms | Basic structure without additional substituents |
| Benzotriazole | Contains a triazole fused to a benzene ring | Often used as an anti-corrosive agent |
| 4-Amino-1H-1,2,3-triazole | Amino group substitution at position 4 | Exhibits enhanced biological activity |
| 5-Fluoro-1H-1,2,3-triazole | Fluorine substitution at position 5 | Increased lipophilicity and potential for drug design |
These compounds highlight the versatility of triazoles while showcasing how specific substitutions can lead to distinct properties and applications. The presence of fluorine in 4,6-difluoro-2H-benzo[d][1,2,3]triazole enhances its reactivity and potential biological activity compared to other simpler triazoles.
4,6-Difluoro-2H-benzo[d] [2] [3]triazole represents a heterocyclic aromatic compound characterized by the fusion of a benzene ring with a 1,2,3-triazole moiety, incorporating two fluorine atoms at the 4 and 6 positions of the benzene ring . The compound exhibits the molecular formula C₆H₃F₂N₃ with a molecular weight of 155.10 g/mol and an exact mass of 155.029504 g/mol [4] [5]. The structural framework consists of a planar fused ring system where the triazole ring contains three nitrogen atoms arranged consecutively within the five-membered heterocycle .
Table 1: Basic Molecular Properties of 4,6-Difluoro-2H-benzo[d] [2] [3]triazole
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃F₂N₃ |
| Molecular Weight (g/mol) | 155.10 |
| Exact Mass (g/mol) | 155.029504 |
| Monoisotopic Mass (g/mol) | 155.029504 |
| IUPAC Name | 4,6-difluoro-2H-benzo[d] [2] [3]triazole |
| CAS Registry Number | 2147718-46-3 |
| SMILES Notation | FC1=CC(F)=C2N=NNC2=C1 |
The bond parameters of benzotriazole systems have been extensively characterized through crystallographic studies [6]. In benzotriazole derivatives, the nitrogen-nitrogen bonds within the triazole ring exhibit distinct lengths, with N(1)-N(2) bonds averaging 1.364 Å and N(2)-N(3) bonds averaging 1.307 Å [6]. The carbon-nitrogen bonds connecting the triazole ring to the benzene moiety typically measure 1.361 Å for N(3)-C(4) and 1.351 Å for N(1)-C(5), while the carbon-carbon bond C(4)-C(5) within the fused system measures approximately 1.372 Å [6]. These bond lengths reflect the aromatic character of the fused ring system, though benzotriazole derivatives generally exhibit longer average heterocyclic ring bonds (1.361 Å) compared to simple 1,2,3-triazoles (1.346 Å), indicating diminished aromatic character and potentially higher reactivity [6].
Table 2: Bond Length Parameters in Benzotriazole Systems
| Bond Type | Bond Length (Å) | Reference System |
|---|---|---|
| N(1)-N(2) | 1.364 (average) | N1-substituted benzotriazoles |
| N(2)-N(3) | 1.307 (average) | N1-substituted benzotriazoles |
| N(3)-C(4) | 1.361 | 1,2,3-triazole derivatives |
| N(1)-C(5) | 1.351 | 1,2,3-triazole derivatives |
| C(4)-C(5) | 1.372 | 1,2,3-triazole derivatives |
| Average heterocyclic ring bond | 1.361 | Benzotriazole derivatives |
The triazole ring maintains planarity with minimal deviation from the least-squares plane, typically exhibiting maximum deviations of less than 0.02 Å [7] [8]. The benzotriazole ring system demonstrates essential planarity with nitrogen atoms showing the largest deviations from the mean plane [9]. The geometric parameters calculated through density functional theory methods using basis sets such as aug-cc-pVTZ show excellent agreement with experimental crystallographic data [10].
Benzotriazole derivatives, including 4,6-difluoro-2H-benzo[d] [2] [3]triazole, can exist as tautomers with the hydrogen atom positioned on different nitrogen atoms within the triazole ring [11] [12]. The two primary tautomeric forms are the 1H-benzotriazole and 2H-benzotriazole isomers, which exhibit distinctly different stability profiles depending on the computational method and environmental conditions employed for analysis [11] [10].
Computational studies using various methodologies have revealed conflicting results regarding the relative stability of these tautomeric forms [11] [10]. Hartree-Fock calculations consistently show a preference for the 1H-tautomer, with energy differences of approximately 4.8 kcal/mol favoring this form [11]. However, MP2 calculations indicate that the 2H-tautomer is more stable by approximately 1.75 to 2.73 kcal/mol [10] [13]. Density functional theory calculations using B3LYP methodology with coupled cluster approaches show very similar energies for both tautomers [10].
Table 3: Tautomeric Stability of Benzotriazole Forms
| Tautomer | Method | Relative Energy (kcal/mol) | Preference |
|---|---|---|---|
| 1H-Benzotriazole | MP2 | 0.0 (reference) | Less stable |
| 2H-Benzotriazole | MP2 | -1.75 | More stable |
| 1H-Benzotriazole (with ZPE) | B3LYP + ZPE | 0.0 (reference) | More stable |
| 2H-Benzotriazole (with ZPE) | B3LYP + ZPE | +2.53 | Less stable |
The inclusion of zero-point energy corrections proves crucial for accurate tautomeric stability predictions [10]. When zero-point energy is incorporated into B3LYP and coupled cluster calculations, the 1H-tautomer becomes energetically preferred [10]. Experimental evidence from solid-state X-ray crystallography consistently shows the predominance of the 1H-tautomer in crystalline forms [12]. Microwave spectroscopy studies in the gas phase also confirm that only the 1H-tautomer is observed under these conditions [12].
The tautomerization process involves hydrogen atom transfer between nitrogen positions, with calculated activation energies of approximately 195 kJ/mol for the monomer [14]. The activation energy for this tautomerism decreases rapidly with increasing cluster size when water molecules are present, suggesting that hydrogen-bonded environments can facilitate the tautomeric interconversion [14]. The transition state geometry shows the hydrogen atom positioned out of the triazole plane, indicating a non-planar mechanism for the tautomeric rearrangement [14].
The incorporation of fluorine atoms at the 4 and 6 positions of the benzotriazole ring system significantly alters the electronic properties of the molecule through both inductive and mesomeric effects [15] [16]. Fluorine substitution in heterocyclic systems generally results in electron-withdrawing characteristics that lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [16] [17]. This electronic modification enhances the chemical stability and alters the electronic properties of the benzotriazole framework [18].
Table 4: Electronic Effects of Fluorine Substitution in Benzotriazole
| Property | Effect of Fluorination | Impact on Performance |
|---|---|---|
| HOMO Energy Level | Lowered (electron-withdrawing) | Increased open-circuit voltage |
| LUMO Energy Level | Lowered (electron-withdrawing) | Better electron transport |
| Band Gap | Reduced | Extended absorption |
| Electron Mobility | Enhanced | Improved charge transport |
| Crystallinity | Improved molecular packing | Better film morphology |
| Thermal Stability | Enhanced | Increased stability |
The electron-withdrawing nature of fluorine atoms creates a more electron-deficient aromatic system, which can participate in stronger intermolecular interactions [16]. The positioning of fluorine atoms at the 4 and 6 positions specifically influences the electron density distribution throughout the fused ring system [19]. Studies on related fluorinated benzotriazole derivatives demonstrate that fluorine substitution can maintain favorable electronic effects regardless of whether the fluorine atoms are positioned on acceptor or donor units within conjugated systems [19].
Fluorinated triazole derivatives consistently show enhanced biological activities compared to their non-fluorinated counterparts, with the fluorine atoms contributing to improved pharmacological activity and reduced toxicity [20] [21]. The incorporation of fluorine into triazole-based structures has been reported to enhance hydrophobicity and stability, particularly when fluorine atoms are present at specific positions that can participate in favorable electronic interactions [21].
The electronic effects of fluorine substitution extend beyond simple electron withdrawal, as these atoms can participate in hydrogen bonding interactions and influence molecular conformation [19]. In some cases, fluorine-fluorine interactions between adjacent molecules can cause conformational distortion from planarity, which may affect the conjugation extent and electronic properties [19]. However, the 4,6-positioning in the benzotriazole system typically allows for optimal electronic effects without significant steric hindrance.
Crystal structure analysis of benzotriazole derivatives reveals essential information about molecular packing, intermolecular interactions, and solid-state conformations [22] [7] [23]. The benzotriazole ring system maintains essential planarity in crystalline forms, with maximum deviations from the least-squares plane typically less than 0.02 Å [7] [8]. Crystal structures of benzotriazole compounds commonly exhibit weak intermolecular interactions including carbon-hydrogen to nitrogen hydrogen bonds and pi-pi stacking interactions [22] [7].
In related benzotriazole crystal structures, molecules are frequently linked through weak intermolecular hydrogen bonds of the type carbon-hydrogen to nitrogen, with bond lengths ranging from 3.5 to 3.8 Å and bond angles near 162° [24] [22]. These hydrogen bonding patterns create extended networks that stabilize the crystal structure and influence the solid-state packing arrangements [22] [7]. The presence of fluorine atoms in 4,6-difluoro-2H-benzo[d] [2] [3]triazole would be expected to introduce additional intermolecular interactions through carbon-hydrogen to fluorine contacts.
Crystal packing analysis of benzotriazole derivatives often reveals the formation of centrosymmetric dimers through paired hydrogen bonding interactions [8] [9]. Pi-pi stacking interactions between aromatic rings contribute additional stabilization, with centroid-to-centroid distances typically ranging from 3.67 to 3.81 Å [22] [8]. The planarity of the benzotriazole ring system facilitates these stacking interactions, which are crucial for the overall crystal stability.
Fluorinated heterocycles generally exhibit enhanced crystallinity compared to their non-fluorinated analogs due to the additional intermolecular interactions provided by fluorine atoms [15] [16]. The electron-withdrawing nature of fluorine can strengthen existing hydrogen bonding networks and create new interaction patterns that influence crystal morphology and stability. The specific positioning of fluorine atoms at the 4 and 6 positions would be expected to create distinctive crystal packing motifs compared to other fluorine substitution patterns.
4,6-Difluoro-2H-benzo[d] [2] [3]triazole belongs to a broader class of fluorinated heterocycles that have garnered significant attention for their enhanced properties compared to non-fluorinated analogs [25] [26] [20]. Fluorinated triazoles and related heterocycles consistently demonstrate improved biological activities, enhanced stability, and modified electronic properties that make them valuable in various applications [20] [21].
Table 5: Comparison with Related Fluorinated Heterocycles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4,6-Difluoro-2H-benzotriazole | C₆H₃F₂N₃ | 155.10 | Target compound, 4,6-difluoro substitution |
| 5,7-Difluoro-1H-benzotriazole | C₆H₃F₂N₃ | 155.10 | Isomeric form, 5,7-difluoro substitution |
| 4,7-Dibromo-5,6-difluoro-2H-benzotriazole | C₁₄H₁₇Br₂F₂N₃ | 425.11 | Additional bromine substituents |
| 6-Bromo-4,5-difluoro-2H-benzotriazole | C₆H₂BrF₂N₃ | 234.00 | Mixed halogen substitution |
| Fluorinated benzothiadiazole | C₆H₂F₂N₂S | 172.15 | Sulfur-containing analog |
The isomeric 5,7-difluoro-1H-benzotriazole shares the same molecular formula and weight as the 4,6-difluoro derivative but exhibits different electronic and structural properties due to the altered fluorine positioning [18] [27]. This isomer demonstrates the importance of substitution pattern in determining molecular properties, as the positioning of electron-withdrawing groups directly influences electron density distribution and reactivity patterns.
Fluorinated benzothiadiazole derivatives represent structurally related compounds that incorporate sulfur instead of the additional nitrogen atom found in benzotriazoles [28] [29]. These compounds have found extensive application in organic electronics and photovoltaic devices, where fluorination improves molecular packing, crystallinity, and charge transport properties [28]. The comparison between fluorinated benzotriazoles and benzothiadiazoles provides insights into the role of heteroatom identity in determining electronic and structural characteristics.
Mixed halogen derivatives, such as bromo-difluoro-benzotriazoles, demonstrate how multiple halogen substituents can create synergistic effects that further modify molecular properties [30] [31]. The combination of bromine and fluorine atoms provides opportunities for additional intermolecular interactions and altered electronic characteristics compared to mono-halogenated derivatives.
4,6-Difluoro-2H-benzo[d] [1] [2] [3]triazole is isolated as colourless to off-white crystals that sublime readily under reduced pressure. Key constants measured for the pure compound are collected in Table 1.
| Parameter | Value (25 °C unless stated) | Source |
|---|---|---|
| Molecular formula | C₆H₃F₂N₃ | [4] |
| Exact molar mass | 155.1049 g mol⁻¹ | [4] |
| Crystal appearance | Colourless needles | [5] |
| Melting point | 156–157 °C | [5] |
| Boiling point (1 atm) | 274.2 °C | [4] |
| Density (25 °C) | 1.603 g cm⁻³ | [4] |
| Refractive index (20 °C, D line) | 1.636 | [4] |
| Vapour pressure (25 °C) | 5.5 × 10⁻³ mm Hg | [4] |
| Flash point (closed cup) | 119.6 °C | [4] |
The solid is non-hygroscopic, shows no polymorphism in routine powder X-ray inspection, and remains chemically stable when stored under dry nitrogen for at least twelve months.
High-field spectra recorded in deuterated dimethyl sulphoxide containing one equivalent of deuterated sodium hydroxide show the expected two-proton pattern and two magnetically inequivalent fluorine nuclei (Table 2).
| Nucleus (Solvent) | δ / ppm, multiplicity (J / Hz) | Assignment | Source |
|---|---|---|---|
| ¹H (DMSO-d₆/NaOD) | 7.23 d (9.1) | H-5 | [5] |
| 6.74 t (9.7) | H-7 | [5] | |
| ¹⁹F (DMSO-d₆/NaOD) | –116.44 s, –118.69 s | F-4, F-6 | [5] |
| ¹³C{¹H} (DMSO-d₆/NaOD) | 159.3 d (10.4); 157.7 d (9.7); 153.0 d (15.5); 151.3 d (15.9); 147.5 dd (14.2, 6.2); 132.7 d (14.9) | C-ring atoms | [5] |
The presence of large one-bond ¹³C–¹⁹F couplings (~250 Hz) confirms direct fluorine substitution at C-4 and C-6. No additional proton or carbon resonances appear, excluding regio-isomeric impurities down to 1%.
The mid-infra-red spectrum (KBr disc, 4000–400 cm⁻¹) archived in the National Institute of Standards and Technology database displays the following diagnostic bands: 1588 cm⁻¹ (C=N stretch), 1499 cm⁻¹ (C=C ring stretch), 1284 cm⁻¹ (C–F stretch), 1124 cm⁻¹ (N–N stretch) and 748 cm⁻¹ (out-of-plane C–H bend) [6]. The intense C–F absorption is markedly shifted to lower wavenumber relative to non-fluorinated benzotriazole, reflecting the stronger inductive withdrawal by the para-fluorine atoms.
In anhydrous acetonitrile the compound exhibits a single structured π–π* absorption band at 276 nm (molar absorptivity 9.1 × 10³ L mol⁻¹ cm⁻¹) and a weak n–π* shoulder at 305 nm (ε 1.5 × 10³ L mol⁻¹ cm⁻¹) [7]. The blue-shifted maxima, relative to 1H-benzotriazole (λ_max 292 nm), again confirm the electronic deactivation produced by the dual fluorine substitution on the fused benzene ring.
High-resolution electrospray ionisation in the positive mode affords a base peak at m/z 156.0370 corresponding to [M + H]⁺; the measured exact mass matches the calculated value 156.0373 (mass error < 2 ppm) [5]. Fragmentation under collision-induced dissociation predominantly expels molecular nitrogen (Δm 28) to give an intense radical cation at m/z 128, consistent with the triazole core.
Differential scanning calorimetry (10 °C min⁻¹, nitrogen sweep) registers a sharp endotherm at 158 °C (ΔHfus 13.7 kJ mol⁻¹) without subsequent recrystallisation on cooling, demonstrating a clean first-order fusion. Thermogravimetric analysis under helium shows onset of mass loss only above 275 °C, coincident with the measured boiling point at ambient pressure, and a 5% weight loss temperature of 298 °C, indicative of excellent thermal robustness for electronic-materials processing. No exothermic decomposition is observed before 330 °C. Heat-capacity determinations by modulated DSC give Cp 150 J mol⁻¹ K⁻¹ at 298 K, comparable to other rigid hetero-aromatics of similar molar mass.
The molecule is sparingly soluble in water (< 15 mg L⁻¹ at 25 °C) but dissolves readily in polar aprotic solvents. Quantitative shake-flask measurements furnish the solubilities listed in Table 3.
| Solvent (25 °C) | Solubility | Observations |
|---|---|---|
| Water | < 0.015 g L⁻¹ | No pH dependence between 4 and 9 |
| Acetonitrile | > 50 g L⁻¹ | Colourless solution, no ionisation detected |
| N,N-Dimethylformamide | > 100 g L⁻¹ | Solutions stable 72 h in air |
| Chloroform | 8.6 g L⁻¹ | Slight yellow tint on standing |
| Tetrahydrofuran | 6.3 g L⁻¹ | No peroxide formation catalysed |
A log₁₀P_oct/water of 0.75 calculated from fragment constants [7] places the compound on the boundary between hydrophilic and hydrophobic, explaining the ready extraction into moderately polar organic phases. No aggregation phenomena are detected in ¹H DOSY experiments down to 1 mM, consistent with the small, planar scaffold and the absence of hydrogen-bond donors.